molecular formula C15H15N5S B6467573 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine CAS No. 2640896-48-4

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine

Cat. No.: B6467573
CAS No.: 2640896-48-4
M. Wt: 297.4 g/mol
InChI Key: UZPXWZZKDPSTIB-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group and a methylsulfanylphenyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents, such as 9-Borabicyclo[3,3,1]-nonane (9-BBN), which is thermally stable and efficient for such reactions .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or purine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclopropyl group and the methylsulfanylphenyl group in 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine may impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be leveraged in the design of new therapeutic agents or materials.

Properties

IUPAC Name

9-cyclopropyl-N-(3-methylsulfanylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPXWZZKDPSTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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